Lipophilicity Advantage Over Unsubstituted Core
The 5-phenyl substituent significantly elevates lipophilicity relative to the parent compound 2-(2-bromo-2-nitroethenyl)furan (BNEF). The computed LogP for the target compound is 4.44, whereas BNEF registers a LogP of 2.77 . This difference of 1.67 log units translates to a ~47-fold higher octanol-water partition coefficient, a critical parameter for membrane permeability. For medicinal chemistry programs targeting intracellular bacterial pathogens or central nervous system receptors, this property alone can be decisive in hit-to-lead selection.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.44 |
| Comparator Or Baseline | 2-(2-Bromo-2-nitroethenyl)furan (BNEF): LogP = 2.77 |
| Quantified Difference | ΔLogP = 1.67 (target is ~47× more lipophilic) |
| Conditions | In silico property calculation (ChemSrc database, likely using ACD/Labs or similar algorithm) |
Why This Matters
Higher lipophilicity is often a prerequisite for crossing biological membranes; this quantitative difference allows researchers to select the compound best suited for their target's permeability requirements.
